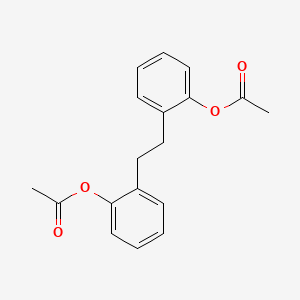

1,2-Bis(acetoxyphenyl)ethane

Description

1,2-Bis(acetoxyphenyl)ethane is a symmetric organic compound featuring two phenyl rings substituted with acetoxy (-OAc) groups, linked by an ethane bridge. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.33 g/mol. The acetoxy groups (-O-C(O)-CH₃) confer ester-like reactivity, making the compound useful in polymer crosslinking, pharmaceutical intermediates, or as a precursor for hydroxylated derivatives via hydrolysis .

Properties

CAS No. |

102806-80-4 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

[2-[2-(2-acetyloxyphenyl)ethyl]phenyl] acetate |

InChI |

InChI=1S/C18H18O4/c1-13(19)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14(2)20/h3-10H,11-12H2,1-2H3 |

InChI Key |

QEWLAQFTHUNCQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC2=CC=CC=C2OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1,2-bis(acetoxyphenyl)ethane, emphasizing substituent effects on properties and applications:

*Estimated based on structural similarity to HNS precursors.

Substituent-Driven Property Analysis

Reactivity: Acetoxy groups enable ester hydrolysis or transesterification, contrasting with chloro (inert in hydrolysis) or phosphino (metal coordination) groups . Nitro and bromo substituents enhance electrophilic reactivity (e.g., explosive performance or alkylation) .

Thermal Stability: Nitrophenoxy and pentabromophenyl analogs exhibit high thermal resistance, critical for polyimides and flame retardants . Acetoxy derivatives may decompose at moderate temperatures due to ester bond cleavage.

Applications: Phosphino ligands (dppe) dominate catalysis, while nitro/hydroxyl variants are pivotal in energetic or polymeric materials . Bromoethoxy groups serve as alkylating agents, unlike acetoxy, which are more suited to ester-based reactions .

Research Findings

- Polymer Chemistry : 1,2-Bis(4-hydroxyphenyl)ethane is esterified with acrylates to form crosslinkers for liquid crystalline networks, suggesting analogous utility for the acetoxy derivative .

- Flame Retardancy : Brominated analogs reduce heat release rates in composites by 30–40%, a trait absent in acetoxy derivatives due to lacking halogen content .

- Catalysis : Dppe outperforms acetoxy analogs in enantioselective hydrogenation, achieving >90% selectivity in Rh-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.